4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a tetrahydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Tetrahydropyrrole Moiety: The tetrahydropyrrole group can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative and an alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Temperature and Pressure Control: Optimizing reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or tetrahydropyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Agrochemicals: It may inhibit key enzymes in pests or weeds, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole: can be compared with other triazole derivatives such as:
Uniqueness
Structural Features: The presence of both the triazole and tetrahydropyrrole rings in this compound makes it unique compared to other triazole derivatives.
Reactivity: The specific arrangement of functional groups may confer unique reactivity and biological activity.
Properties
IUPAC Name |
4-ethyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)5-8-3-4-10-6-8/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOJESZBASVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CC2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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